molecular formula C14H14N2O6S B279821 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide

Cat. No.: B279821
M. Wt: 338.34 g/mol
InChI Key: VIZBEWZEDKSNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide, commonly known as DHPF, is a synthetic compound that has been extensively studied for its potential in scientific research. DHPF is a member of the nitrophenyl-furamide family of compounds and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of DHPF involves its ability to interact with specific enzymes and proteins in the body. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of neurotransmitters in the brain. DHPF has also been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
DHPF has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, leading to improved cognitive function and memory. DHPF has also been found to exhibit antioxidant and anti-inflammatory effects, which may have potential in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using DHPF in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying their function. DHPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DHPF in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are several future directions for research on DHPF. One potential area of study is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPF's ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase may make it a useful candidate for the treatment of these diseases. Another potential area of study is the development of DHPF derivatives with improved properties, such as increased potency or decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of DHPF and its potential in various scientific research applications.

Synthesis Methods

The synthesis of DHPF involves the reaction of 3-nitro-4-chloroaniline with 2,3-dihydroxypropyl mercaptan in the presence of a base. The resulting intermediate is then treated with furfurylamine to yield DHPF.

Scientific Research Applications

DHPF has been found to have potential in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. DHPF has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.

Properties

Molecular Formula

C14H14N2O6S

Molecular Weight

338.34 g/mol

IUPAC Name

N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]furan-2-carboxamide

InChI

InChI=1S/C14H14N2O6S/c17-7-11(18)8-23-12-5-9(4-10(6-12)16(20)21)15-14(19)13-2-1-3-22-13/h1-6,11,17-18H,7-8H2,(H,15,19)

InChI Key

VIZBEWZEDKSNRX-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-]

Origin of Product

United States

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